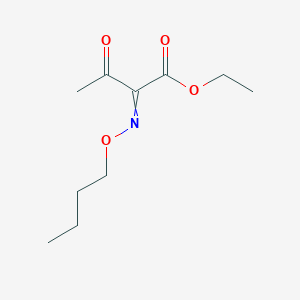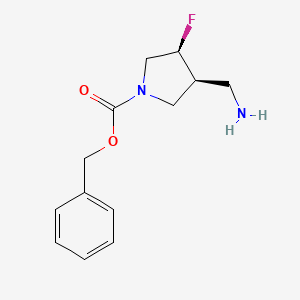
4-methoxy-3-nitrophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-nitrophthalic acid: is an organic compound with the molecular formula C9H7NO6 . It is a derivative of phthalic acid, where the hydrogen atoms on the benzene ring are substituted by a methoxy group (-OCH3) and a nitro group (-NO2) at the 4th and 3rd positions, respectively. This compound is known for its applications in organic synthesis and various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-methoxy-3-nitrophthalic acid can be synthesized through several methods. One common method involves the nitration of 4-methoxy-phthalic acid using a nitrating agent such as nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 3rd position.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale nitration reactors. The process includes the careful addition of nitric acid to 4-methoxy-phthalic acid, followed by purification steps such as recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-methoxy-3-nitrophthalic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products Formed:
Reduction: 4-Methoxy-3-amino-phthalic acid.
Substitution: Various substituted phthalic acids depending on the nucleophile used.
Esterification: 4-Methoxy-3-nitro-phthalate esters.
Aplicaciones Científicas De Investigación
4-methoxy-3-nitrophthalic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-nitrophthalic acid depends on its chemical structure. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity through electron-donating effects. These functional groups interact with molecular targets and pathways, leading to various chemical transformations.
Comparación Con Compuestos Similares
4-Methoxy-phthalic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-phthalic acid: Lacks the methoxy group, affecting its electron-donating properties.
4-Nitro-phthalic acid: Lacks the methoxy group, influencing its reactivity and applications.
Uniqueness: 4-methoxy-3-nitrophthalic acid is unique due to the presence of both the methoxy and nitro groups, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile compound in organic synthesis and research applications.
Propiedades
Fórmula molecular |
C9H7NO7 |
|---|---|
Peso molecular |
241.15 g/mol |
Nombre IUPAC |
4-methoxy-3-nitrophthalic acid |
InChI |
InChI=1S/C9H7NO7/c1-17-5-3-2-4(8(11)12)6(9(13)14)7(5)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
HLZMLAKVUFHRJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Diethyl [(4-ethenylphenyl)methyl]propanedioate](/img/structure/B8497237.png)


![2-(cyclohexanecarboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B8497258.png)
![5-Aminomethylimidazo[5,1-b]thiazole](/img/structure/B8497264.png)
![tert-butyl 4-[4-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]phenyl]piperidine-1-carboxylate](/img/structure/B8497266.png)



